molecular formula C15H11BrN2O3 B5776769 N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide

N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5776769
M. Wt: 347.16 g/mol
InChI Key: YPHVCWFHCMOJMC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, also known as BPA, is a synthetic compound that belongs to the category of acrylamide derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide works by binding to the active site of carbonic anhydrase IX, which is a zinc-containing enzyme. This binding prevents the enzyme from carrying out its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of the tumor microenvironment, making it more difficult for cancer cells to survive and grow.
Biochemical and Physiological Effects
N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and decrease the pH of the tumor microenvironment. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX. This specificity makes it a valuable tool for studying the role of this enzyme in cancer biology. However, there are also limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments. For example, it may not be effective against all types of cancer cells, and its effects may vary depending on the concentration used.

Future Directions

There are a number of potential future directions for research involving N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide-based therapies for cancer. Researchers are also investigating the use of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide may have applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, or N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide, is a synthetic compound that has been widely studied for its potential use in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy. While there are limitations to using N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments, there are also a number of potential future directions for research involving this compound.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 3-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide. This method is relatively simple and yields a high purity product.

Scientific Research Applications

N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of human carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making N-(3-bromophenyl)-3-(4-nitrophenyl)acrylamide a potential candidate for cancer therapy.

properties

IUPAC Name

(E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-12-2-1-3-13(10-12)17-15(19)9-6-11-4-7-14(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHVCWFHCMOJMC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide

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